2,6-Dinitro-4-iodobenzoic acid
Overview
Description
2,6-Dinitro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3IN2O6 It is characterized by the presence of nitro groups at the 2 and 6 positions and an iodine atom at the 4 position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-iodobenzoic acid typically involves the nitration of 4-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution mechanism, where the nitro groups are introduced at the ortho positions relative to the carboxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-4-iodobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Oxidation: The compound can undergo oxidation reactions, where the carboxyl group is converted to other functional groups such as aldehydes or ketones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium azide or potassium cyanide in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 2,6-Diamino-4-iodobenzoic acid.
Substitution: 2,6-Dinitro-4-azidobenzoic acid or 2,6-Dinitro-4-cyanobenzoic acid.
Oxidation: 2,6-Dinitro-4-iodobenzaldehyde or 2,6-Dinitro-4-iodobenzophenone.
Scientific Research Applications
2,6-Dinitro-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-iodobenzoic acid involves its interaction with cellular components, leading to various biological effects. The nitro groups are known to undergo bioreduction within cells, generating reactive intermediates that can cause oxidative stress and damage to cellular structures. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets. The exact molecular pathways and targets involved in its biological activity are still under investigation.
Comparison with Similar Compounds
2,4-Dinitrobenzoic acid: Similar structure but lacks the iodine atom.
4-Iodobenzoic acid: Lacks the nitro groups.
2,6-Dinitrobenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness: 2,6-Dinitro-4-iodobenzoic acid is unique due to the presence of both nitro groups and an iodine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-iodo-2,6-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBYGRQHOGFPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376600 | |
Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-58-8 | |
Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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